

Application of PROTACs for Targeted Degradation of Bruton's Tyrosine Kinase (BTK)

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, playing a pivotal role in B-cell development, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[3][4] While small molecule inhibitors of BTK, such as ibrutinib, have shown significant clinical success, the emergence of resistance, often through mutations at the C481 binding site, and off-target effects limit their long-term efficacy.[4][5]

Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to overcome these limitations.[6][7] PROTACs are heterobifunctional molecules comprising a ligand that binds to the protein of interest (in this case, BTK), a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two.[8] This ternary complex formation facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[9] This event-driven mechanism allows for the catalytic degradation of the target protein, potentially leading to a more profound and durable response and the ability to degrade mutated, resistant forms of the protein.[6][10]

These application notes provide a comprehensive overview of the application of PROTACs for the targeted degradation of BTK, including quantitative data on key BTK PROTACs and



detailed protocols for their characterization.

Quantitative Data Summary

The following tables summarize the in vitro degradation and inhibitory performance of several prominent BTK PROTACs.



PROTAC	E3 Ligase Ligand	Target Ligand	Cell Line	DC50 (nM)	Dmax (%)	Citation(s)
MT-802	Pomalidom ide (CRBN)	Ibrutinib analog	NAMALWA	14.6	>99	[6][9]
WT BTK XLAs	14.6	>99	[9]			
C481S BTK XLAs	14.9	>99	[9]			
Mino	~12	>99	[2]			
P13I	Pomalidom ide (CRBN)	Ibrutinib	HBL-1	~10	89	[4]
Mino	9.2	Not Reported	[4]			
MM cell lines	11.4	Not Reported	[4]			
NX-2127	Cereblon (CRBN)	BTK Ligand	TMD8 (WT BTK)	1.94 - 4.6	94	[7][11][12]
TMD8 (C481S BTK)	9.68 - 13	Not Reported	[7][12]			
TMD8 (V416L BTK)	4.17	Not Reported	[12]			
TMD8 (T474I BTK)	2.41	Not Reported	[12]			
TMD8 (L528W BTK)	1.86	Not Reported	[12]			



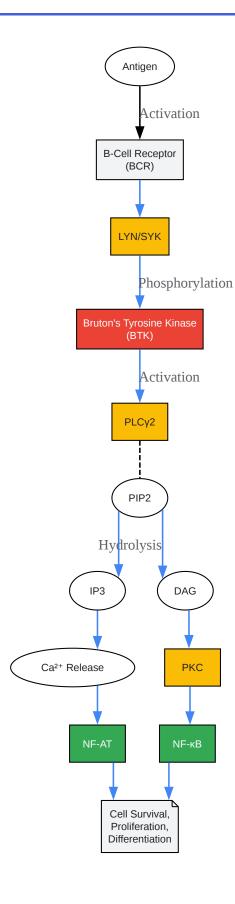
NX-5948	Cereblon (CRBN)	BTK Ligand	TMD8 (WT BTK)	0.04 - 0.32	Not Reported	[3][13]
TMD8 (C481S BTK)	1.0	Not Reported	[13]			
Primary Human B cells	0.056	Not Reported	[1]			
Primary Human Monocytes	0.034	Not Reported	[1]	_		
DD-03-171	Cereblon (CRBN)	BTK Ligand	MCL cells	5.1	Not Reported	[14]
RC-3	Thalidomid e (CRBN)	Covalent BTK Ligand	Mino	Not Reported	Not Reported	[15]



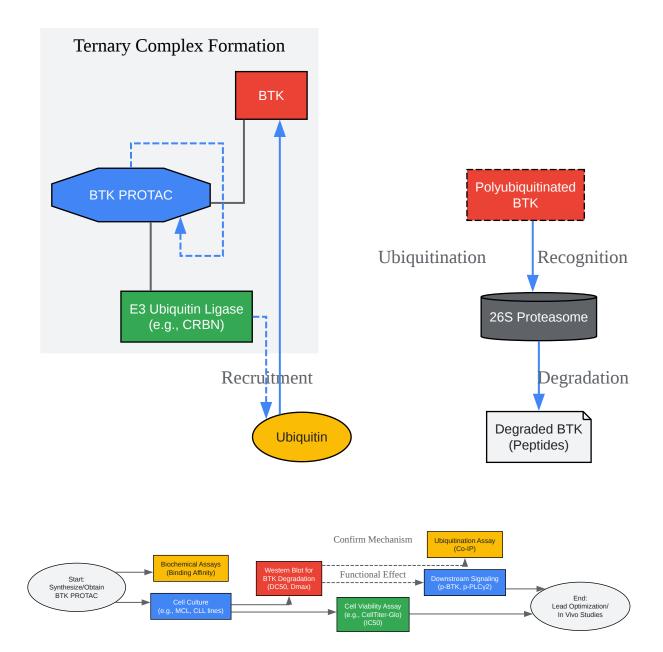
PROTAC	Target	IC50 (nM)	Citation(s)
MT-802	WT BTK	18.11 - 46.9	[9][16]
C481S BTK	20.9	[16]	
CRBN	1258	[9]	
P13I	HBL-1 (C481S BTK) Proliferation (GI50)	~28	[4]
ITK	>1000	[4]	
EGFR	>1000	[4]	
NX-2127	TMD8 (WT BTK) Proliferation (GI50)	12	[12]
TMD8 (C481S BTK) Proliferation (GI50)	39	[12]	
WT BTK Binding	9	[12]	_
C481S BTK Binding	19	[12]	<u> </u>
T474I BTK Binding	7	[12]	_
PROTAC BTK Degrader-13	ВТК	440	[17]
ITK	2160	[17]	

Signaling Pathways and Experimental Workflows BTK Signaling Pathway









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